3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride
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Overview
Description
3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazinone core with an aminopyrrolidine substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and suitable carbonyl compounds.
Introduction of the Aminopyrrolidine Group: The aminopyrrolidine group is introduced via nucleophilic substitution reactions. This step often involves the use of 3-aminopyrrolidine and a suitable leaving group on the pyrazinone core.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminopyrrolidine group or the pyrazinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols) under mild to moderate temperatures.
Major Products
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives, potentially altering the pyrazinone core or the aminopyrrolidine group.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. The aminopyrrolidine group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The pyrazinone core may also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Aminopyrrolidin-1-yl)pyridine-2(1H)-one
- 3-(3-Aminopyrrolidin-1-yl)quinolin-2(1H)-one
- 3-(3-Aminopyrrolidin-1-yl)benzoxazin-2(1H)-one
Uniqueness
3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride is unique due to its specific combination of the pyrazinone core and the aminopyrrolidine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)-1H-pyrazin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.2ClH/c9-6-1-4-12(5-6)7-8(13)11-3-2-10-7;;/h2-3,6H,1,4-5,9H2,(H,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIMPBISMVIMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CNC2=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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